(E)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition Applications
Compounds related to "(E)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one" have been investigated for their potential as enzyme inhibitors. For instance, arenesulfonyl-2-imidazolidinones, which share structural motifs with the compound , have been tested as inhibitors of carbonic anhydrase (CA), a key enzyme in pH regulation. These compounds showed micromolar inhibition constants against human isoforms hCA I and hCA II, suggesting that similar compounds could serve as leads for the development of new enzyme inhibitors (Abdel-Aziz et al., 2015).
Synthetic Methodology Applications
The synthetic utility of imidazole-sulfonyl azides, related to the compound of interest, has been demonstrated in the synthesis of diazotransfer reagents. Imidazole-1-sulfonyl azide hydrochloride, for example, has been used as a "diazo donor" in the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent is notable for its preparation from inexpensive materials, shelf stability, and crystalline nature, indicating the potential for the compound to be utilized in novel synthetic routes or as a reagent in organic synthesis (Goddard-Borger & Stick, 2007).
Antimicrobial Evaluation Applications
Novel azetidinones have been synthesized and evaluated for their antimicrobial properties. These compounds, which include sulfonyl and imidazolyl groups similar to the compound , showed antibacterial and antifungal activities. This suggests that "this compound" could potentially be explored for its antimicrobial efficacy, contributing to the development of new antimicrobial agents (Prajapati & Thakur, 2014).
Properties
IUPAC Name |
(E)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-18-10-9-17-16(18)23(21,22)14-11-19(12-14)15(20)8-7-13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXJVOKANSKCQP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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